

Application Notes and Protocols: Carbazole-9ethanol in Pharmaceutical Development

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Compound of Interest		
Compound Name:	Carbazole-9-ethanol	
Cat. No.:	B075786	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **Carbazole-9-ethanol** and its derivatives in the pharmaceutical industry. While direct application of **Carbazole-9-ethanol** as a core component of a blockbuster drug is not prominently documented, its value as a versatile building block for the synthesis of bioactive molecules is significant. The carbazole scaffold, readily accessible through molecules like **Carbazole-9-ethanol**, is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of therapeutic activities.

This document details the synthesis of pharmacologically active carbazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to guide researchers in leveraging this important chemical moiety for drug discovery and development.

Application as a Key Intermediate in Bioactive Molecule Synthesis

Carbazole-9-ethanol serves as a valuable starting material for the synthesis of a variety of biologically active compounds.[1] The presence of the hydroxyl group allows for further functionalization, enabling the creation of diverse chemical libraries for screening and lead optimization. The carbazole nucleus itself is associated with a broad spectrum of



pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [2][3]

Synthesis of Novel Antimicrobial Agents

Carbazole derivatives have shown significant promise as antimicrobial agents. The following protocols, adapted from published literature, demonstrate the synthesis of carbazole-containing compounds with potent activity against various bacterial and fungal strains. While the examples start from 9H-carbazole, N-alkylation with 2-chloroethanol is a straightforward method to produce the **Carbazole-9-ethanol** intermediate for further derivatization.

Experimental Protocol: Synthesis of 2-(9H-carbazol-9-yl)acetohydrazide

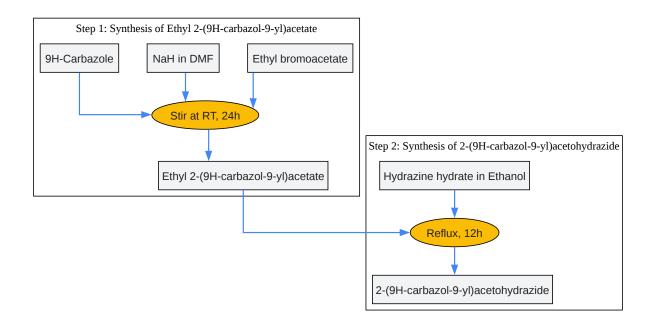
This protocol describes the synthesis of a key intermediate for further elaboration into various antimicrobial compounds.[4][5]

- Step 1: Synthesis of Ethyl 2-(9H-carbazol-9-yl)acetate.
 - To a solution of 9H-carbazole (3.0 g, 17.9 mmol) in 25 mL of dimethylformamide (DMF),
 add sodium hydride (NaH) (0.72 g, 17.9 mmol, 60% dispersion in mineral oil).
 - Stir the mixture at room temperature for 2 hours.
 - Cool the mixture to 0°C in an ice bath and add ethyl bromoacetate (1.98 mL, 17.9 mmol).
 - Allow the reaction mixture to warm to room temperature and stir for 24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, pour the mixture dropwise into 200 mL of cold water to precipitate the crude product.
 - Filter the solid, wash with water, and dry to obtain Ethyl 2-(9H-carbazol-9-yl)acetate.
- Step 2: Synthesis of 2-(9H-carbazol-9-yl)acetohydrazide.
 - Dissolve the crude Ethyl 2-(9H-carbazol-9-yl)acetate (1.0 g, 3.95 mmol) in 20 mL of ethanol.



- o Add hydrazine hydrate (1.24 mL, 19.74 mmol, 80%).
- Heat the mixture to reflux with stirring for 12 hours.
- Monitor the reaction by TLC.
- After completion, remove the solvent under reduced pressure.
- Dissolve the crude product in a minimal amount of methanol and add it dropwise to 100 mL of distilled water.
- Filter the resulting solid, dry under vacuum, and recrystallize from isopropanol to yield 2-(9H-carbazol-9-yl)acetohydrazide. The yield for this step is reported to be 81%.

Experimental Workflow for Synthesis of 2-(9H-carbazol-9-yl)acetohydrazide





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Caption: Synthetic pathway for 2-(9H-carbazol-9-yl)acetohydrazide.

Quantitative Data: Antimicrobial Activity of Carbazole Derivatives

The following table summarizes the minimum inhibitory concentrations (MICs) of synthesized carbazole derivatives against various microbial strains.

Compound	S. aureus (MIC, μg/mL)	E. coli (MIC, μg/mL)	C. albicans (MIC, μg/mL)
40	Significant Activity	Significant Activity	Significant Antifungal Effect
8f	0.5 - 2	0.5 - 2	-
9d	0.5 - 2	0.5 - 2	-
Acarbose (control)	-	-	-

Note: Specific MIC values for compound 40 were described as "significant" in the source material. Compounds 8f and 9d data are from a separate study.

Development of Anticancer Agents

The carbazole scaffold is a key component of several anticancer drugs, such as ellipticine. Research into novel carbazole derivatives continues to yield compounds with potent antiproliferative activity.

Experimental Protocol: Synthesis of Carbazole-based Hydrazone Derivatives

This protocol outlines the synthesis of carbazole-hydrazone conjugates evaluated for their anticancer properties.

- Step 1: Synthesis of 2-(9H-carbazol-9-yl)acetohydrazide (as described in section 1.1).
- Step 2: Synthesis of 2-(2-(9H-carbazol-9-yl)acetyl)-N-phenylhydrazine-1-carbothioamide (4a).



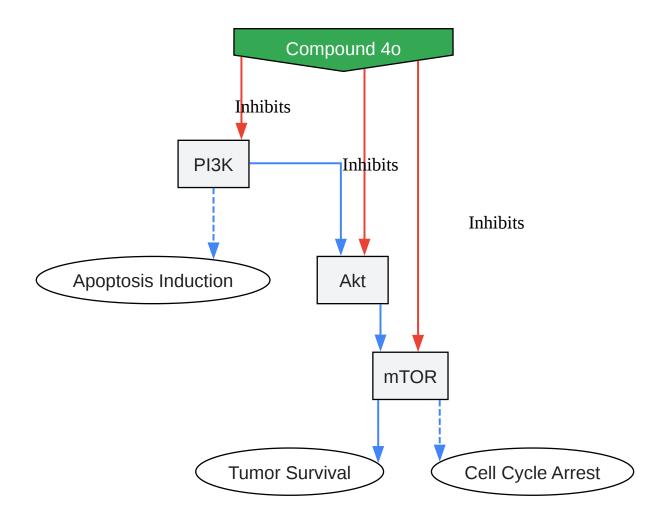




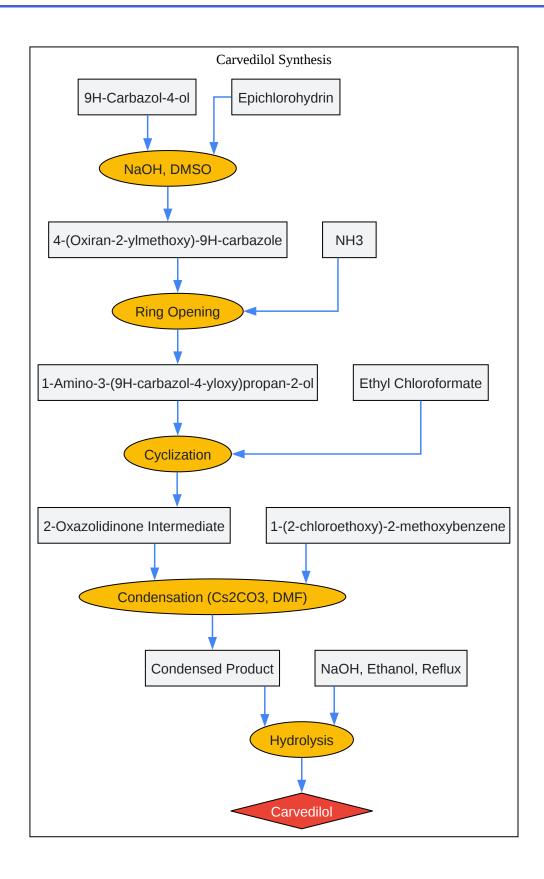
- o Dissolve 2-(9H-carbazol-9-yl)acetohydrazide (1.0 g, 4.18 mmol) in 20 mL of ethanol.
- Add the appropriate isothiocyanate (4.18 mmol) to the solution.
- Heat the reaction at the boiling temperature of the solvent for 5 hours.
- Remove the solvent under reduced pressure.
- Purify the resulting solid using flash column chromatography (0% → 50% EtOAc in DCM) to yield the final product. The isolated yield for compound 4a is 88%.

Signaling Pathway Inhibition by a Carbazole Derivative









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